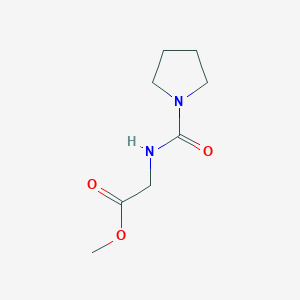

Methyl 2-(pyrrolidine-1-carboxamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(pyrrolidine-1-carboxamido)acetate” is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.211. It is used for research purposes. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can participate in various chemical reactions . The type of reaction and the products formed can depend on the reaction conditions and the functional groups present on the pyrrolidine ring .Applications De Recherche Scientifique

Pharmacological Characterization and Potential Therapeutic Applications

Kappa-Opioid Receptor Antagonists : Compounds related to Methyl 2-(pyrrolidin-1-carboxamido)acetate, such as PF-04455242, have been identified as selective antagonists for kappa-opioid receptors (KOR), showing potential for treating depression and addiction disorders. This compound demonstrated efficacy in animal models for antidepressant-like effects, stress behavior attenuation, and reduction in cocaine-seeking behavior, alongside a notable selectivity for KORs over other opioid receptors (Grimwood et al., 2011).

Chemical Synthesis and Antimicrobial Agents

Antimicrobial Schiff Bases : Schiff bases derived from pyridine and related to Methyl 2-(pyrrolidin-1-carboxamido)acetate have shown significant antimicrobial activity. This class of compounds was synthesized via condensation reactions and exhibited bactericidal and fungicidal activities, potentially offering a new avenue for antibiotic drug development (Al-Omar & Amr, 2010).

Luminescence and Material Science

Luminescence Properties and Metal Complexation : A novel polyamino polycarboxylic pyridine derivative, displaying characteristics similar to Methyl 2-(pyrrolidin-1-carboxamido)acetate, was synthesized and its luminescence properties were investigated. The corresponding Eu(III) and Tb(III) complexes showed strong luminescence, indicating potential applications in materials science and bioimaging. These complexes were characterized by high thermal stability and efficient antenna effects for lanthanide sensitization (R. Tang et al., 2011).

Binding Interactions with Biological Molecules

Binding Characteristics with Proteins : The binding interaction between a polyamino polycarboxylic pyridine derivative, similar to Methyl 2-(pyrrolidin-1-carboxamido)acetate, and bovine serum albumin (BSA) was explored. This study provides insights into the potential medicinal value of these compounds through understanding their interaction with proteins, which is crucial for drug design and development (R. Tang et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 2-(pyrrolidine-1-carboxamido)acetate is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine-based compounds have been known to play a crucial role as a building block in organic synthesis and characterize the structure of many ligands .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine-based compounds have been used to efficiently catalyze transformations, leading to the construction of complex molecular architectures .

Action Environment

It’s known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

methyl 2-(pyrrolidine-1-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-13-7(11)6-9-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPCQOSKZEBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)

![6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2869319.png)

![7-Fluoro-2-methyl-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869323.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2869325.png)

![3,3-dimethyl-N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclobutanecarboxamide](/img/structure/B2869330.png)

![2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide](/img/structure/B2869335.png)